![molecular formula C14H14FNO2S B145203 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-75-9](/img/structure/B145203.png)
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as EFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism Of Action
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 3 (EAAT3). By inhibiting EAAT3, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid increases the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. In cancer cells, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway.
Biochemical And Physiological Effects
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid inhibits the uptake of glutamate by EAAT3, leading to increased extracellular glutamate levels. Physiologically, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to induce neuronal damage and cell death in vitro, as well as inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is its specificity for EAAT3, which allows for the selective inhibition of this transporter without affecting other glutamate transporters. However, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has poor solubility in water, which can make it difficult to work with in some assays.
Future Directions
There are several potential future directions for research on 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of interest is the development of novel 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid derivatives with improved solubility and reduced cytotoxicity. Another area of interest is the use of 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid as a tool for studying the role of glutamate transporters in various neurological and psychiatric disorders. Finally, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid may have potential applications in the development of novel cancer therapies targeting glutamate transporters.
Synthesis Methods
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid is synthesized through a multistep process involving the reaction of 5-ethylthiazole-2-carboxylic acid with 3-fluoro-4-nitrophenylacetic acid, followed by reduction and subsequent acidification. This method yields a white crystalline powder with a melting point of 125-128°C.
Scientific Research Applications
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied extensively for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been found to be a potent and selective inhibitor of glutamate transporters, which play a crucial role in regulating synaptic transmission and excitotoxicity. In cancer research, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In drug discovery, 2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been used as a lead compound for the development of novel drugs targeting glutamate transporters.
properties
CAS RN |
138568-75-9 |
|---|---|
Product Name |
2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Molecular Formula |
C14H14FNO2S |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-[4-(5-ethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-3-10-7-16-13(19-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChI Key |
HQAZLURUNXFHKX-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Canonical SMILES |
CCC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






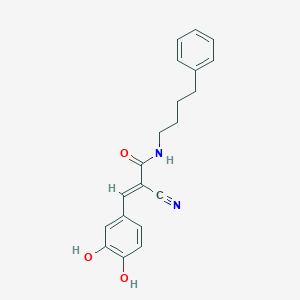


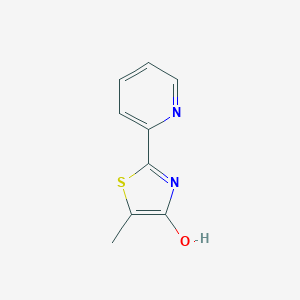
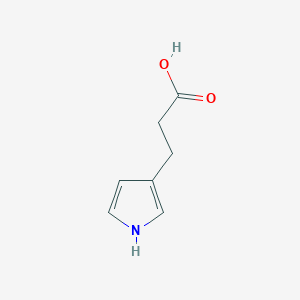
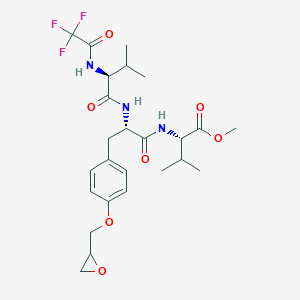
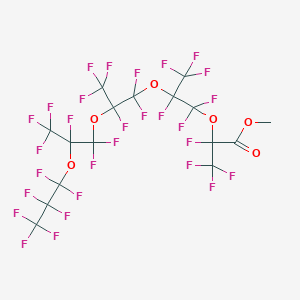



![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)